molecular formula C21H18FN5O3 B2528305 N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251634-58-8

N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2528305
CAS No.: 1251634-58-8
M. Wt: 407.405
InChI Key: LVDIKKJGOZCIDR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a high-purity chemical reagent designed for professional research applications. This compound features a triazolopyrimidinone core, a scaffold of significant interest in medicinal chemistry due to its potential as a kinase inhibitor framework. Related triazolopyridinone and triazolopyrimidine analogs have been investigated for their ability to modulate key biological targets, such as p38 mitogen-activated protein (MAP) kinase, which plays a critical role in cellular signaling pathways related to inflammation and stress responses . Research into similar structures suggests potential utility in early-stage pharmacological studies for various diseases. Researchers can employ this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns, enzyme inhibition assays, and structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity, identity, and stability.

Properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-13-23-17(14-6-4-3-5-7-14)11-19-25-26(21(29)27(13)19)12-20(28)24-15-8-9-18(30-2)16(22)10-15/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDIKKJGOZCIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=CC(=C(C=C3)OC)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazolopyrimidine core: This is typically achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and nitriles.

    Introduction of the acetamide group: This step involves the reaction of the triazolopyrimidine core with acetic anhydride or acetyl chloride under suitable conditions.

    Substitution reactions:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions on the phenyl ring, using reagents such as sodium methoxide or potassium fluoride.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes and its interactions with biological targets.

    Medicine: It is being investigated for its potential as an anticancer agent, particularly due to its ability to inhibit specific enzymes and signaling pathways involved in cancer progression.

    Industry: The compound may have applications in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with signaling pathways that are essential for cancer cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Evidence

Three compounds with analogous triazolo[4,3-c]pyrimidine scaffolds were identified for comparison (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Source
Target Compound C23H20FN5O3 441.44* 5-methyl, 7-phenyl (core); 3-fluoro-4-methoxyphenyl (side chain) N/A
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide C22H21FN6O2 420.45 5-(4-fluorophenyl)amino, 7-methyl (core); 2,5-dimethylphenyl (side chain)
2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide C22H21FN6O3 436.40 5-(3-fluoro-4-methylphenyl)amino, 7-methyl (core); 4-methoxyphenyl (side chain)

*Estimated based on analogous structures.

Key Differences and Implications

Core Modifications
  • Target Compound: The 7-phenyl substitution on the triazolo-pyrimidine core distinguishes it from analogues with amino-linked aryl groups (e.g., 5-(4-fluorophenyl)amino in ).
  • Analogues: Compounds in and feature amino-linked substituents (e.g., 4-fluorophenyl or 3-fluoro-4-methylphenyl) at position 5, introducing hydrogen-bonding capabilities absent in the target compound.
Side Chain Variations
Physicochemical Properties
  • The target compound’s higher molecular weight (estimated ~441.44) compared to (420.45) and (436.40) reflects its bulkier 7-phenyl core and methoxy substitution. This may impact pharmacokinetic parameters like membrane permeability.

Biological Activity

N-(3-fluoro-4-methoxyphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole and pyrimidine moiety. Its molecular formula is C19H18FN5OC_{19}H_{18}FN_5O with a molecular weight of approximately 363.38 g/mol. The presence of the fluorine and methoxy groups suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole nucleus exhibit broad-spectrum antimicrobial activity. For instance, derivatives of 1,2,4-triazole have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The triazole ring is known for its ability to inhibit enzymes critical for bacterial survival.

Anticancer Activity

The anticancer potential of triazole derivatives has been documented in several studies. For example, certain triazole compounds have demonstrated significant antiproliferative effects against cancer cell lines such as MCF7 (breast cancer) and K562 (leukemia), with IC50 values reported as low as 15 μM . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory and Analgesic Effects

This compound may also possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammatory markers in vitro and in vivo models, suggesting a potential role in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the phenyl or triazole rings can significantly influence potency and selectivity against specific targets. For example:

  • Fluorine Substitution : Enhances lipophilicity and can improve membrane permeability.
  • Methoxy Group : Often increases solubility and may enhance binding affinity to target proteins.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 ValueReference
Triazole AAntibacterialS. aureus0.125 μg/mL
Triazole BAnticancerMCF715 μM
Triazole CAnti-inflammatoryIn vitro modelN/A

Case Studies

  • Antimicrobial Efficacy : A study assessed various triazole derivatives against resistant bacterial strains. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.
  • Cancer Cell Line Studies : In vitro tests on MCF7 cells indicated that the compound induced apoptosis through caspase activation pathways, suggesting a mechanism by which it may exert its anticancer effects.

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a triazolo[4,3-c]pyrimidine core fused with a 3-oxo group, a 5-methyl substituent, and a 7-phenyl group. The acetamide side chain is linked to a 3-fluoro-4-methoxyphenyl moiety. Key implications include:

  • Electron-withdrawing fluorine on the aromatic ring enhances stability and influences hydrogen-bonding interactions.
  • Methoxy group increases lipophilicity, affecting membrane permeability.
  • The triazole-pyrimidine system allows π-π stacking and potential binding to biological targets like kinases or enzymes .

Basic: Outline the typical synthesis steps for this compound.

Synthesis involves multi-step reactions:

Core construction : Condensation of substituted pyrimidine precursors with triazole-forming agents (e.g., hydrazine derivatives) under reflux in anhydrous solvents like DMF or THF.

Acetamide linkage : Coupling the triazolo-pyrimidine intermediate with chloroacetyl chloride, followed by reaction with 3-fluoro-4-methoxyaniline.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Reaction progress is monitored via TLC .

Basic: What analytical methods are used to confirm the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and confirm substituent positions (e.g., methoxy group at δ ~3.8 ppm).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column) .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Contradictions may arise from:

  • Variability in assay conditions (e.g., pH, temperature). Validate using standardized protocols (e.g., IC50_{50} measurements in triplicate).
  • Impurity interference : Re-purify the compound via preparative HPLC and re-test.
  • Target selectivity : Perform kinase profiling or competitive binding assays to rule off-target effects .

Advanced: What crystallographic strategies are used to determine its 3D structure?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/hexane).
  • Refinement with SHELX : Use SHELXL for structure solution and refinement. Key parameters:
    • Mo Kα radiation (λ = 0.71073 Å).
    • R-factor < 0.05 for high-resolution data.
    • Hydrogen-bonding networks are mapped using Olex2 or Mercury .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent modification : Replace the 3-fluoro group with chloro or bromo to assess halogen effects on target binding.
  • Side-chain variation : Introduce alkyl groups on the acetamide nitrogen to modulate solubility.
  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy for enhanced metabolic stability.
  • Activity cliffs : Use molecular docking (AutoDock Vina) to predict binding affinity changes .

Advanced: What mechanistic insights can be gained from interaction studies with biological targets?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to kinases or receptors.
  • Enzyme inhibition assays : Measure residual activity after incubation (e.g., ATPase assays for kinase targets).
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution for allosteric site identification .

Advanced: How does the compound’s stability under physiological conditions impact experimental design?

  • pH stability : Test degradation in buffers (pH 4–9) via LC-MS over 24 hours.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation.
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation .

Basic: What are the recommended storage conditions for this compound?

  • Temperature : -20°C in airtight containers.
  • Solvent : DMSO stock solutions (10 mM) stored under nitrogen to prevent oxidation.
  • Lyophilization : For long-term storage, lyophilize and keep in desiccators .

Advanced: How can computational modeling guide the optimization of pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration.
  • MD simulations : Simulate compound-membrane interactions (GROMACS) to predict absorption.
  • QSAR models : Corrogate substituent effects with solubility and toxicity data .

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